molecular formula C9H20N2 B13200635 N-Ethyl-N,3-dimethylpiperidin-3-amine

N-Ethyl-N,3-dimethylpiperidin-3-amine

Cat. No.: B13200635
M. Wt: 156.27 g/mol
InChI Key: WYSQODYGLNEYPC-UHFFFAOYSA-N
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Description

N-Ethyl-N,3-dimethylpiperidin-3-amine is an organic compound with the molecular formula C9H20N2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Ethyl-N,3-dimethylpiperidin-3-amine can be synthesized through the reaction of N-ethylpiperidine with formaldehyde and hydrogen in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C and pressures of 1-5 atm. The catalyst used is often a metal-based catalyst such as palladium or platinum.

Industrial Production Methods

In industrial settings, the production of this compound involves the continuous flow process, where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N,3-dimethylpiperidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-ethyl-N,3-dimethylpiperidin-3-one.

    Reduction: It can be reduced to form N-ethyl-N,3-dimethylpiperidine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides (Cl-, Br-, I-) and alkoxides (RO-) are used in substitution reactions.

Major Products

    Oxidation: N-ethyl-N,3-dimethylpiperidin-3-one.

    Reduction: N-ethyl-N,3-dimethylpiperidine.

    Substitution: Various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

N-Ethyl-N,3-dimethylpiperidin-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting the central nervous system.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-Ethyl-N,3-dimethylpiperidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target. The pathways involved include the modulation of neurotransmitter release and the inhibition of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylpiperidin-3-amine: Similar structure but lacks the ethyl group.

    N-Ethylpiperidine: Similar structure but lacks the dimethyl groups on the nitrogen atom.

Uniqueness

N-Ethyl-N,3-dimethylpiperidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and dimethyl groups on the nitrogen atom enhances its reactivity and specificity in various applications.

Properties

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

N-ethyl-N,3-dimethylpiperidin-3-amine

InChI

InChI=1S/C9H20N2/c1-4-11(3)9(2)6-5-7-10-8-9/h10H,4-8H2,1-3H3

InChI Key

WYSQODYGLNEYPC-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C1(CCCNC1)C

Origin of Product

United States

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